molecular formula C9H7FN2O2 B1530566 methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190310-24-7

methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B1530566
M. Wt: 194.16 g/mol
InChI Key: LLGKEFTUEUHOPV-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of the starting material with R-substituted aldehyde at 50°C . This process yields a series of derivatives, including "methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" .


Molecular Structure Analysis

The molecular structure of “methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is represented by the SMILES string COC(=O)c1c(cnc2[nH]ccc12)C(F)(F)F . The empirical formula is C10H7F3N2O2 and the molecular weight is 244.17 .

Scientific Research Applications

Antibacterial Agents Synthesis

Research has illustrated the synthesis of fluoronaphthyridines, where methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives have shown promising antibacterial activities. The studies highlight the structural relationships impacting in vitro and in vivo activities, indicating the compound's role in enhancing the therapeutic efficacy of antibacterial agents (Bouzard et al., 1992).

Fluorescence Properties and Coordination Chemistry

Further applications are found in the synthesis of Eu(III) and Tb(III) complexes with pyridine-2,6-dicarboxylic acid derivatives. These studies suggest the potential of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in developing fluorescent materials and in coordination chemistry, where it acts as a multifunctional ligand, influencing the fluorescence properties of lanthanide complexes (Rui, 2006).

Catalysis in Organic Synthesis

The compound has been employed as a precursor in palladium-catalyzed couplings and intramolecular cyclizations, leading to the synthesis of new thieno[3,2-b]pyridine derivatives. This highlights its utility in facilitating complex organic transformations and the synthesis of heterocyclic compounds (Calhelha & Queiroz, 2010).

Development of Analgesics

Investigations into the modification of the pyridine moiety in certain molecules to enhance analgesic properties have also been documented. These studies suggest the role of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives in the discovery and optimization of new analgesic agents, demonstrating increased biological activity in specific derivatives (Ukrainets et al., 2015).

properties

IUPAC Name

methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGKEFTUEUHOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204438
Record name Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS RN

1190310-24-7
Record name Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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